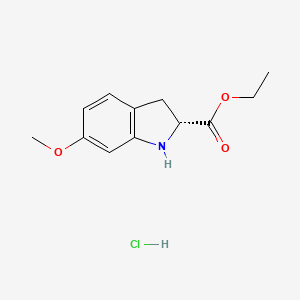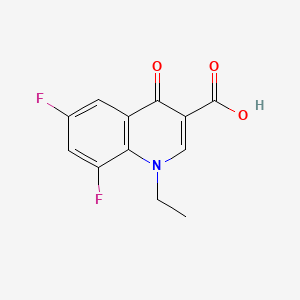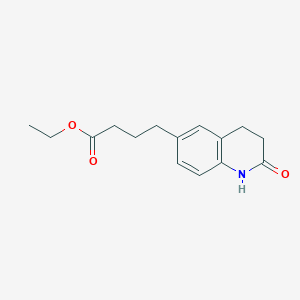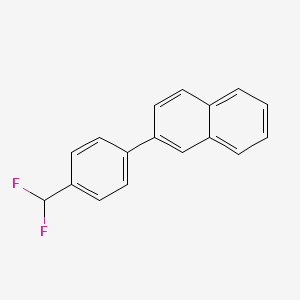
(R)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is a chiral compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of the methoxy group and the carboxylate ester in its structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyindoline.
Esterification: The indoline derivative is then esterified with ethyl chloroformate under basic conditions to form the ethyl ester.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride can be scaled up using continuous flow reactors and automated chromatography systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline nitrogen, to form N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Ethyl 6-methoxyindoline-2-carbinol.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules that can interact with various biological targets.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry
In the industrial sector, ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carboxylate ester play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methoxyindoline-2-carboxylate: The non-chiral version of the compound.
Methyl 6-methoxyindoline-2-carboxylate: A similar compound with a methyl ester instead of an ethyl ester.
6-Methoxyindoline-2-carboxylic acid: The carboxylic acid derivative.
Uniqueness
®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is unique due to its chiral nature, which can impart specific biological activities and selectivity in chemical reactions. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
ethyl (2R)-6-methoxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11;/h4-5,7,11,13H,3,6H2,1-2H3;1H/t11-;/m1./s1 |
InChI Key |
INNJRDSEIIEWOV-RFVHGSKJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC2=C(N1)C=C(C=C2)OC.Cl |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)







![5-Amino-1-isopropyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11859120.png)
![Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)
